N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a 4-chlorobenzyl group, a methoxy group, and a carboxamide group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and an appropriate nucleophile.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorobenzyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Receptor Interaction: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Gene Expression: It may affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with similar therapeutic uses.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and potential biological activities
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-18-9-14(21-2)13(19)7-12(18)15(20)17-8-10-3-5-11(16)6-4-10/h3-7,9H,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDFZXDQORXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.